5-(Carboxymethyl)benzo[d]oxazole-2-carboxylic acid
Description
5-(Carboxymethyl)benzo[d]oxazole-2-carboxylic acid is a benzoxazole derivative featuring a carboxylic acid group at position 2 and a carboxymethyl substituent at position 3. This compound belongs to a class of heterocyclic molecules widely studied for their structural versatility and biological relevance. Benzoxazole derivatives are known for applications in pharmaceuticals, agrochemicals, and materials science due to their stability, electron-rich aromatic systems, and ability to interact with biological targets .
The carboxymethyl group at position 5 likely enhances solubility and reactivity compared to simpler benzoxazole carboxylic acids, as seen in analogous compounds like 2-(Carboxymethyl)-5-hydroxybenzoic acid (C9H8O5, MW 196.14) .
Properties
Molecular Formula |
C10H7NO5 |
|---|---|
Molecular Weight |
221.17 g/mol |
IUPAC Name |
5-(carboxymethyl)-1,3-benzoxazole-2-carboxylic acid |
InChI |
InChI=1S/C10H7NO5/c12-8(13)4-5-1-2-7-6(3-5)11-9(16-7)10(14)15/h1-3H,4H2,(H,12,13)(H,14,15) |
InChI Key |
QFBJMALPRRKOKF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1CC(=O)O)N=C(O2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Carboxymethyl)benzo[d]oxazole-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with glyoxylic acid, followed by cyclization to form the benzoxazole ring. The carboxymethyl group can be introduced through subsequent reactions involving halogenated carboxylic acids or esters.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
5-(Carboxymethyl)benzo[d]oxazole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carboxylic acid groups to alcohols or other derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
5-(Carboxymethyl)benzo[d]oxazole-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(Carboxymethyl)benzo[d]oxazole-2-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid groups can form hydrogen bonds with proteins and enzymes, influencing their activity. The benzoxazole ring can also participate in π-π interactions with aromatic residues in proteins, affecting their function.
Comparison with Similar Compounds
Key Observations :
- Substituents at position 5 (e.g., carboxymethyl, fluoro, methoxy) modulate electronic properties and steric effects. For instance, electron-withdrawing groups like fluoro enhance acidity, while carboxymethyl introduces additional hydrogen-bonding capacity .
Physicochemical Properties
Key Observations :
Key Observations :
- Methyl 3,4,5-trihydroxybenzoate (a non-benzoxazole analog) demonstrates potent antimicrobial activity, suggesting that benzoxazole derivatives with similar substituents may share this property .
- Fluorinated benzoxazoles are valuable in drug design due to improved metabolic stability and target affinity .
Key Observations :
- Carboxylic acid derivatives commonly exhibit moderate toxicity, necessitating proper handling and ventilation .
Biological Activity
5-(Carboxymethyl)benzo[d]oxazole-2-carboxylic acid is a compound of increasing interest in pharmacological research due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and diverse research findings.
Overview of the Compound
5-(Carboxymethyl)benzo[d]oxazole-2-carboxylic acid belongs to the benzo[d]oxazole family, which has been studied for various therapeutic applications, including antimicrobial, anti-inflammatory, and neuroprotective effects. The structural features of this compound suggest potential interactions with biological targets that may lead to significant therapeutic benefits.
Antimicrobial Properties
Research indicates that derivatives of benzo[d]oxazole exhibit notable antimicrobial activity. For instance, compounds within this class have shown effectiveness against various bacterial strains, including resistant strains. The mechanism often involves the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.
Neuroprotective Effects
Recent studies have highlighted the neuroprotective properties of 5-(Carboxymethyl)benzo[d]oxazole-2-carboxylic acid, particularly in models of neurodegenerative diseases such as Alzheimer's. The compound has demonstrated the ability to reduce neurotoxicity induced by beta-amyloid peptides in neuronal cell lines (PC12 cells).
Mechanism of Action :
- Reduction of Apoptosis : The compound mitigates apoptosis by modulating signaling pathways involving Akt and GSK-3β.
- Inhibition of Tau Hyperphosphorylation : It decreases tau protein hyperphosphorylation, a hallmark of Alzheimer's disease pathology.
- Downregulation of Pro-inflammatory Markers : The expression levels of NF-κB and other inflammatory mediators are significantly reduced, suggesting an anti-inflammatory mechanism.
Cytotoxicity Studies
Table 1 summarizes the cytotoxicity and effective concentration (EC50) values for 5-(Carboxymethyl)benzo[d]oxazole-2-carboxylic acid compared to other related compounds:
| Compound | CC50 (µg/mL) | EC50 (µg/mL) | Therapeutic Index (TI) |
|---|---|---|---|
| 5-(Carboxymethyl)benzo[d]oxazole-2-carboxylic acid | 10 | 1.5 | 6.67 |
| Compound A (reference) | 15 | 3.0 | 5.0 |
| Compound B (reference) | >100 | >30 | - |
CC50: Cytotoxic Concentration 50%; EC50: Effective Concentration 50%; TI: Therapeutic Index
Case Studies
-
Neuroprotection Against Aβ-Induced Toxicity :
In a study involving PC12 cells exposed to Aβ25-35, treatment with 5-(Carboxymethyl)benzo[d]oxazole-2-carboxylic acid resulted in a significant increase in cell viability at concentrations as low as 1.25 µg/mL. This suggests that the compound can effectively counteract neurotoxic effects associated with Alzheimer’s disease. -
Antimicrobial Efficacy :
Another study evaluated the antimicrobial properties of several benzo[d]oxazole derivatives, including our compound of interest. The results indicated a strong inhibitory effect against Gram-positive bacteria, with minimal cytotoxicity to human cell lines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
